3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzo[1,3]dioxole moiety, a benzoimidazole ring, and an acrylamide group, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole and benzoimidazole intermediates. These intermediates are then coupled through a series of reactions, including:
Pd-catalyzed C-N cross-coupling: This step involves the coupling of the benzo[1,3]dioxole moiety with the benzoimidazole ring using a palladium catalyst.
Acrylamide formation:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The benzoimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted benzoimidazole derivatives.
Scientific Research Applications
3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide involves its interaction with cellular targets such as tubulin. The compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis. This action is similar to other microtubule-targeting agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[1,3]dioxole moiety and have shown anticancer activity.
3,4-Methylenedioxycinnamic aldehyde: Similar in structure but lacks the benzoimidazole ring and acrylamide group.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: Another compound with the benzo[1,3]dioxole moiety but different functional groups.
Uniqueness
3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide is unique due to its combination of the benzo[1,3]dioxole, benzoimidazole, and acrylamide groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C19H17N3O3/c23-19(8-6-13-5-7-16-17(11-13)25-12-24-16)20-10-9-18-21-14-3-1-2-4-15(14)22-18/h1-8,11H,9-10,12H2,(H,20,23)(H,21,22)/b8-6+ |
InChI Key |
DGLOKGVZKDWYBY-SOFGYWHQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.